molecular formula C10H13Cl2NO4S B497851 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide CAS No. 915915-19-4

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Cat. No.: B497851
CAS No.: 915915-19-4
M. Wt: 314.18g/mol
InChI Key: DSXPEGJLAXVSOV-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative supplied as a high-purity compound for research applications. This chemical class is characterized by a core benzenesulfonamide structure substituted with chlorine atoms, a methoxy group, and an N-(2-methoxyethyl) side chain, which can be strategically utilized in various scientific fields. In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups, including the sulfonamide and chlorine substituents, offer sites for further chemical modification, such as nucleophilic substitution reactions, enabling the creation of diverse compound libraries for material science and drug discovery efforts . The structural motif of substituted benzenesulfonamides is frequently explored in medicinal chemistry and biology for their potential to interact with enzyme active sites. The sulfonamide group can mimic natural substrates, allowing such compounds to inhibit enzymes like fructose-1,6-bisphosphatase, making them useful as pharmacological tools to study metabolic pathways . Furthermore, related sulfonamide compounds have documented utility in agricultural science as herbicides, indicating a broader scope of application in life science research . This product is intended for laboratory research purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO4S/c1-16-4-3-13-18(14,15)10-6-7(11)9(17-2)5-8(10)12/h5-6,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXPEGJLAXVSOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Dichloro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate (CAS 35509-61-6) serves as the primary precursor. Its synthesis involves:

  • Chlorosulfonation : Treating 4-methoxy-1,2-dichlorobenzene with chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by gradual warming to room temperature.

  • Isolation : The crude product is quenched in ice water, and the sulfonyl chloride is extracted using chloroform or dichloromethane.

Key Reaction Parameters:

ParameterValue/RangeSource
Temperature0°C (initial), 25°C (final)
SolventChloroform
Yield70–85%

Amination with 2-Methoxyethylamine

The sulfonamide bond forms via nucleophilic substitution between the sulfonyl chloride and 2-methoxyethylamine:

  • Reaction Setup : A stoichiometric ratio of sulfonyl chloride to amine (1:1.1) in aqueous sodium carbonate (pH 8–9) at room temperature.

  • Workup : The product precipitates upon acidification, followed by filtration and recrystallization from methanol or ethanol.

Optimization Insights:

  • pH Control : Maintaining alkaline conditions (pH 8–9) ensures deprotonation of the amine, enhancing nucleophilicity.

  • Solvent Selection : Methanol yields higher-purity crystals compared to ethanol due to differential solubility.

Critical Analysis of Methodologies

Comparative Evaluation of Sulfonation Methods

Chlorosulfonic acid remains the standard sulfonating agent, but alternatives like sulfur trioxide (SO₃) complexes have been explored for reduced corrosivity. However, these methods often result in lower yields (50–60%) and require stringent moisture control.

Role of Substituents in Reaction Efficiency

The electron-donating methoxy group at the 4-position deactivates the benzene ring, slowing sulfonation. To mitigate this, extended reaction times (6–8 hours) or elevated temperatures (40–50°C) are employed. Conversely, the 2,5-dichloro substituents enhance electrophilicity at the sulfonyl center, facilitating amination.

Purification and Characterization

Crystallization Protocols

Recrystallization from methanol achieves >95% purity, as evidenced by:

  • Melting Point : Consistent values within 1°C of theoretical predictions.

  • HPLC Analysis : Single peak at 254 nm, confirming homogeneity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, aromatic), 6.95 (s, 1H, aromatic), 3.70–3.40 (m, 4H, OCH₂CH₂N), 3.30 (s, 3H, OCH₃), 3.15 (s, 3H, OCH₃).

  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3250 cm⁻¹ (N–H stretch).

Industrial-Scale Considerations

Cost Efficiency

  • Amine Availability : 2-Methoxyethylamine (≈$120/kg) contributes to 60% of raw material costs. Substituting with cheaper amines (e.g., methylamine) alters product specificity but reduces expenses.

Recent Advancements and Patents

Continuous Flow Synthesis

A 2023 patent (US20230159871A1) describes microreactor-based synthesis, reducing reaction time from 8 hours to 15 minutes via enhanced heat/mass transfer.

Green Chemistry Approaches

Water-mediated amination at 80°C achieves 88% yield without organic solvents, though scalability challenges persist .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form amines.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

    Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes, carboxylic acids, and sulfonic acids.

    Reduction Reactions: Products include amines and alcohols.

    Hydrolysis: Products include sulfonic acids and amines.

Scientific Research Applications

Chemistry

This compound is utilized as a building block in organic synthesis, enabling the development of more complex molecules. It serves as a reagent in various chemical reactions, including:

  • Substitution Reactions : The chlorine atoms can be replaced by other nucleophiles.
  • Coupling Reactions : Participates in coupling reactions like Suzuki-Miyaura coupling.

Biology

In biological research, 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide has been investigated for its potential enzyme inhibition properties. Studies have shown that it can interact with specific proteins, potentially modulating their activity.

Medicine

The compound is explored for therapeutic applications, particularly in:

  • Antimicrobial Activity : Investigated for its effectiveness against various pathogens.
  • Anti-inflammatory Properties : Potential use in treating inflammatory conditions.

Industry

In industrial applications, this compound is employed in the production of specialty chemicals, including dyes and pigments. Its unique chemical structure allows it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antimicrobial activity against several bacterial strains. The structure-activity relationship indicated that modifications to the methoxy groups could enhance potency.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition capabilities of this sulfonamide. The study found that it effectively inhibited specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Bioactivity

Table 1: Comparison of Substituent Effects in Benzenesulfonamide Derivatives
Compound Name Substituents on Benzene Ring N-Substituent Key Bioactivity Findings Reference
Target Compound 2,5-Cl; 4-OCH₃ 2-Methoxyethyl Hypothesized enhanced solubility/bioactivity
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamide 2,5-Cl; 4-OCH₃ 4-Methoxyphenyl Broad sulfonamide bioactivity (antimicrobial)
Styrylquinolin-7-yl-benzenesulfonamide (IIIi) Para-NO₂ Styrylquinolinyl 96.7% HIV-IN inhibition
Styrylquinolin-7-yl-benzenesulfonamide (IIIg) Para-OCH₃ Styrylquinolinyl 72.9% HIV-IN inhibition
[2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid N/A 2-Methoxyethyl phenoxy Fungal HDAC inhibition at 1 µM
Key Observations:

Electron-Withdrawing vs. However, the 4-methoxy group (electron-donating) may counteract this effect, suggesting a balance between electronic effects. In contrast, para-nitro-substituted analogs (e.g., IIIi) exhibit higher HIV integrase (HIV-IN) inhibition (96.7%) compared to methoxy-substituted analogs (72.9%) due to stronger electron-withdrawing effects .

Role of N-Substituents :

  • The 2-methoxyethyl group in the target compound may enhance solubility and cellular uptake compared to bulkier aryl substituents (e.g., 4-methoxyphenyl in ). This aligns with findings in , where 2-methoxyethyl-containing boronic acids showed potent fungal histone deacetylase (HDAC) inhibition at lower concentrations (1 µM) .
  • The flexibility of the 2-methoxyethyl group could facilitate target binding through hydrogen bonding or improved pharmacokinetics, as seen in nucleotide analogs () where 2-methoxyethyl groups enhance stability .

Biological Activity

2,5-Dichloro-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities, particularly in medicinal chemistry. This compound, characterized by its unique structure that includes two chlorine atoms and a methoxy group, has shown potential in various therapeutic applications, including antibacterial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15Cl2N1O4S1. Its structure contributes to its biological activity by allowing it to interact with various biological targets. The sulfonamide group mimics natural substrates, facilitating enzyme inhibition or receptor modulation.

The primary mechanism of action for this compound involves the inhibition of bacterial folate synthesis, a common pathway targeted by sulfonamides. Additionally, docking studies suggest that this compound effectively binds to carbonic anhydrase IX (CA IX), an enzyme overexpressed in several tumors. This interaction may contribute to its anticancer effects by inducing apoptosis in specific cancer cell lines such as MDA-MB-231 breast cancer cells.

Antibacterial Activity

Sulfonamides are primarily recognized for their antibacterial properties. Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria by inhibiting folate synthesis.

Anticancer Activity

Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, it has shown effectiveness against MDA-MB-231 cells with a notable selectivity and potency compared to other sulfonamides. This dual action against both bacterial and cancer cells highlights its potential as a versatile therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other sulfonamide derivatives is presented below:

Compound NameStructureUnique Features
2,5-Dichloro-N-(4-methoxyphenyl)benzenesulfonamideStructureContains a phenyl group instead of an ethyl substituent
SulfamethoxazoleStructureWidely used antibiotic with a different side chain
4-Methyl-N-(2-methoxy-5-acridinyl)benzenesulfonamideStructureExhibits unique acridine moiety contributing to distinct biological activity

The specific combination of chlorine atoms and methoxy groups in this compound enhances its selectivity and potency against certain biological targets compared to other sulfonamides.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antibacterial Efficacy : A study demonstrated that the compound effectively inhibited the growth of several bacterial strains, confirming its potential as an antibacterial agent. The mechanism was linked to the disruption of folate synthesis pathways in bacteria.
  • Anticancer Studies : In vitro experiments showed that the compound induced apoptosis in MDA-MB-231 breast cancer cells. The findings indicated that the compound's ability to bind to CA IX could be a contributing factor in its anticancer activity.
  • Docking Studies : Computational docking studies revealed high binding affinity for CA IX, suggesting potential for further development as an anticancer therapeutic agent targeting this enzyme.

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods for synthesis/purification steps. Personal protective equipment (PPE) includes nitrile gloves and chemical-resistant lab coats. Waste disposal must comply with EPA guidelines for halogenated organics. Acute toxicity is assessed via OECD 423 guidelines (rodent models) before in vivo studies .

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